N-[[3-(methylsulfanylmethyl)phenyl]methyl]-2-(oxolan-2-yl)acetamide
Description
N-[[3-(methylsulfanylmethyl)phenyl]methyl]-2-(oxolan-2-yl)acetamide is an organic compound that features a complex structure with a phenyl ring, a methylsulfanylmethyl group, and an oxolan-2-yl group
Properties
IUPAC Name |
N-[[3-(methylsulfanylmethyl)phenyl]methyl]-2-(oxolan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-19-11-13-5-2-4-12(8-13)10-16-15(17)9-14-6-3-7-18-14/h2,4-5,8,14H,3,6-7,9-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFANQLPRTZUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC(=C1)CNC(=O)CC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(methylsulfanylmethyl)phenyl]methyl]-2-(oxolan-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the intermediate 3-(methylsulfanylmethyl)benzyl chloride. This intermediate is then reacted with oxolan-2-yl acetic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(methylsulfanylmethyl)phenyl]methyl]-2-(oxolan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as converting the oxolan-2-yl group to a simpler alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various electrophiles, such as halogens or nitro groups, can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[[3-(methylsulfanylmethyl)phenyl]methyl]-2-(oxolan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[[3-(methylsulfanylmethyl)phenyl]methyl]-2-(oxolan-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[[3-(methylsulfanylmethyl)phenyl]methyl]-2-(oxolan-2-yl)acetamide: shares similarities with other compounds that have a phenyl ring and an oxolan-2-yl group, such as certain pharmaceuticals and agrochemicals.
Sulfoxides and sulfones: derived from the oxidation of the methylsulfanylmethyl group are also related compounds.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
